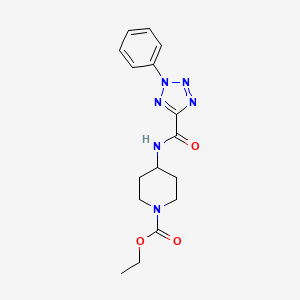

![molecular formula C15H16ClN3O2S B2585468 N~4~-[2-(4-氯苯基)乙基]-N~2~-乙基-1,3-噻唑-2,4-二甲酰胺 CAS No. 1251679-11-4](/img/structure/B2585468.png)

N~4~-[2-(4-氯苯基)乙基]-N~2~-乙基-1,3-噻唑-2,4-二甲酰胺

货号 B2585468

CAS 编号:

1251679-11-4

分子量: 337.82

InChI 键: REJFFNVMASRMAG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

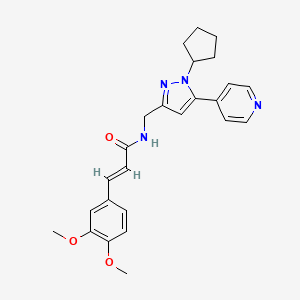

The compound is a derivative of thiazole, a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a 4-chlorophenyl group and an ethyl group attached to the nitrogen atoms of the thiazole ring.

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the aromaticity of the thiazole ring, with the 4-chlorophenyl and ethyl groups attached to the nitrogen atoms of the ring .Chemical Reactions Analysis

Thiazole derivatives are known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the chlorine atom on the phenyl ring could make this compound more reactive in certain conditions.科学研究应用

- Research Findings : N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide derivatives were synthesized and evaluated for antimicrobial activity. Compounds d1, d2, and d3 exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species .

- Research Findings : Among the synthesized compounds, d6 and d7 demonstrated potent anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Molecular docking studies indicated their favorable binding within specific protein pockets, suggesting their potential as lead compounds for rational drug design .

- Research Findings : Thiazole derivatives exhibit antimicrobial effects by interfering with bacterial lipid biosynthesis and other mechanisms. This property makes them valuable in the fight against microbial infections .

- Research Findings : 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity. While not directly related to our compound, this highlights the broader potential of indole-based molecules .

- Research Findings : Physicochemical properties (such as NMR, IR spectra, and elemental analysis) confirmed the molecular structures of the synthesized derivatives .

- Research Findings : Molecular docking studies provided insights into the binding modes of active compounds within specific protein targets. This information guides further drug development .

Antimicrobial Activity

Anticancer Properties

Thiazole Nucleus and Antimicrobial Mechanisms

Anti-HIV Activity (Related Compound)

Physicochemical Characterization

Drug Design and Rational Approaches

作用机制

未来方向

属性

IUPAC Name |

4-N-[2-(4-chlorophenyl)ethyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2S/c1-2-17-14(21)15-19-12(9-22-15)13(20)18-8-7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJFFNVMASRMAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC(=CS1)C(=O)NCCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

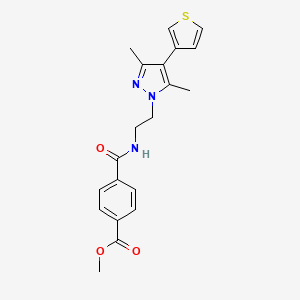

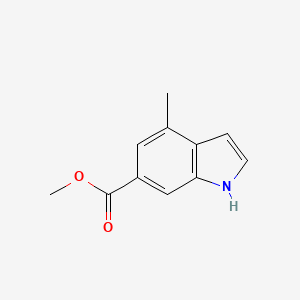

Methyl 4-methyl-1H-indole-6-carboxylate

928772-65-0

![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2585389.png)

![N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2585394.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2585395.png)

![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2585397.png)

![N-(1'-(pyridin-3-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2585400.png)

![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2585404.png)

![N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2585405.png)

![Ethyl 4-[(piperidylsulfonyl)amino]benzoate](/img/structure/B2585406.png)